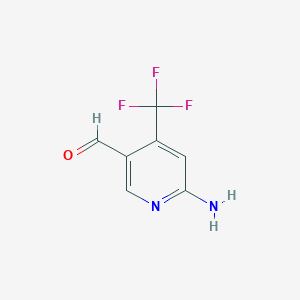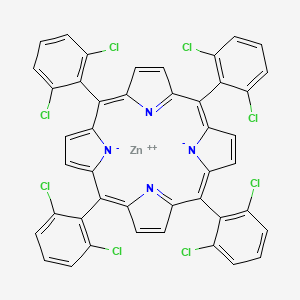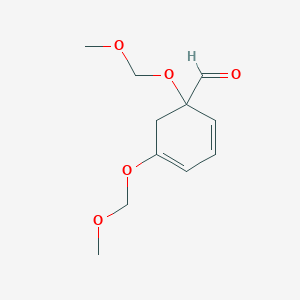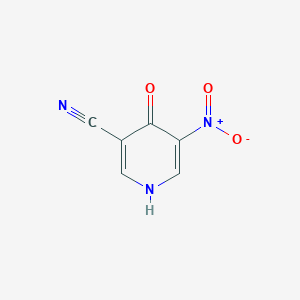
6-Amino-4-(trifluoromethyl)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4-(trifluoromethyl)nicotinaldehyde: 6-(Trifluoromethyl)nicotinaldehyde , is a heterocyclic compound with the chemical formula C₇H₄F₃NO It features a pyridine ring substituted with an amino group and a trifluoromethyl (CF₃) group at different positions
Méthodes De Préparation
a. Synthetic Routes: The synthesis of 6-Amino-4-(trifluoromethyl)nicotinaldehyde involves several steps. One common synthetic route is as follows:
Formation of Intermediate 6-(Trifluoromethyl)pyridin-3-ylmethanol:
b. Industrial Production Methods: Industrial-scale production methods for this compound may involve modifications of the synthetic route described above. specific details regarding large-scale production are proprietary and may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
6-Amino-4-(trifluoromethyl)nicotinaldehyde can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions.
Reduction: Reduction processes are also possible.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The major products formed during these reactions will vary based on the specific reaction conditions.
Applications De Recherche Scientifique
a. Chemistry:
Building Block: Researchers use 6-Amino-4-(trifluoromethyl)nicotinaldehyde as a building block for the synthesis of more complex molecules.
Fluorinated Ligands: Its trifluoromethyl group makes it valuable for ligand design in coordination chemistry.
Drug Discovery: The compound’s unique structure may inspire drug design efforts.
Biological Studies: Researchers investigate its interactions with biological targets.
Agrochemicals: It may find applications in crop protection chemicals.
Materials Science: Its fluorinated moiety could contribute to novel materials.
Mécanisme D'action
The exact mechanism by which 6-Amino-4-(trifluoromethyl)nicotinaldehyde exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparaison Avec Des Composés Similaires
While 6-Amino-4-(trifluoromethyl)nicotinaldehyde is unique due to its trifluoromethyl substitution, similar compounds include:
4-Amino-6-(trifluoromethyl)nicotinaldehyde: (CAS#: 1289175-65-0), which shares some structural features.
Propriétés
Formule moléculaire |
C7H5F3N2O |
|---|---|
Poids moléculaire |
190.12 g/mol |
Nom IUPAC |
6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-6(11)12-2-4(5)3-13/h1-3H,(H2,11,12) |
Clé InChI |
CRCWQWXTXUYZRI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1N)C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R,2R)-2-Aminocyclohexyl]-N'-(9R)-cinchonan-9-ylthiourea](/img/structure/B12098474.png)

![Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B12098482.png)
![3-[(2,2-Dimethylpropyl)amino]benzonitrile](/img/structure/B12098486.png)

![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12098496.png)
![3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B12098499.png)


![4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12098516.png)


![tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12098539.png)

